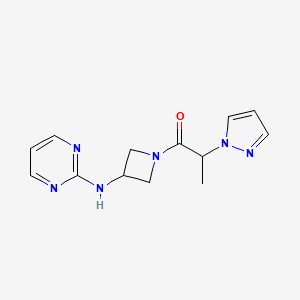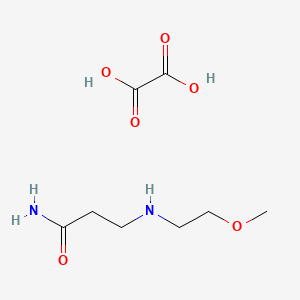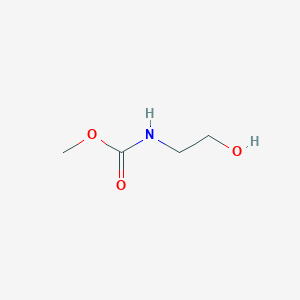
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5O2 and its molecular weight is 377.327. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Studies
Compounds with similar structural motifs have been synthesized and evaluated for their antioxidant activities, indicating the potential of such chemicals to act as radical scavengers. For instance, novel carboxamides based on the pyrazolobenzothiazine ring system have been synthesized and showed good scavenging activities for superoxide anion radicals. This suggests that derivatives such as "6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide" could potentially be developed for antioxidant applications (Ahmad et al., 2012).
Anticancer Activity
Compounds possessing pyrazole and pyridazine rings have been explored for their anticancer activities. Synthesis and biological evaluation have identified derivatives with potent inhibitory activity against certain cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line. This indicates a potential research avenue for "6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide" in the development of novel anticancer agents (Abdellatif et al., 2014).
Heterocyclic Synthesis
The compound , with its heterocyclic core, could be of interest in the synthesis of new heterocyclic compounds. Research has demonstrated the utility of related structures in generating a variety of heterocyclic derivatives, which could have implications in drug development and materials science. Such endeavors could explore the chemical reactivity and transformation capabilities of the compound, leading to new substances with potential biological or physical properties (Fadda et al., 2012).
Supramolecular Chemistry
The study of molecular solids and crystal engineering using compounds with similar functionalities has revealed the importance of hydrogen bonding and weak intermolecular interactions in the formation of supramolecular structures. This area of research could be relevant for "6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide," especially in the design of new materials with specific physical or chemical properties (Wang et al., 2014).
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[2-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-10-9-11(2)25(24-10)15-8-7-13(22-23-15)16(26)21-12-5-3-4-6-14(12)27-17(18,19)20/h3-9H,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKXGMJPVZFNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

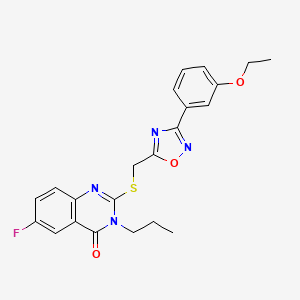
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)

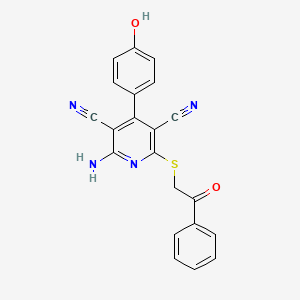
![7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920298.png)
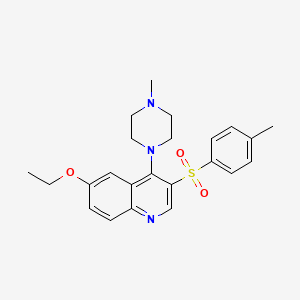


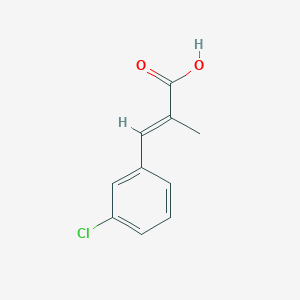
![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)

